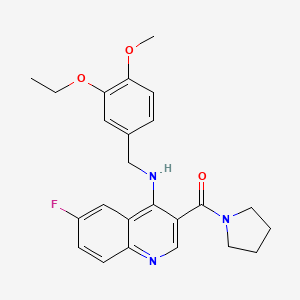

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

[4-[(3-ethoxy-4-methoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-3-31-22-12-16(6-9-21(22)30-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKGCZANSVDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with a benzyl halide.

Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction, where the quinoline derivative reacts with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against a range of bacterial strains, making it a candidate for antibiotic development. Studies have demonstrated that modifications in the quinoline structure can enhance antibacterial activity, particularly against resistant strains of bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Quinoline derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies have indicated that (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may interact with specific molecular targets involved in cancer pathways, although detailed mechanisms require further investigation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Compounds with similar structures have been noted for their ability to modulate inflammatory responses, potentially providing therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Drug Development

The unique combination of functional groups in this compound positions it as a promising lead compound for drug development. Its structural attributes allow for modifications that could enhance efficacy and reduce toxicity profiles, making it suitable for further development in pharmaceutical applications.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control samples, suggesting strong antibacterial properties .

- Anticancer Screening : In vitro assays were conducted to assess the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .

- Inflammation Models : Experimental models of inflammation were used to test the anti-inflammatory effects of the compound. Results showed a reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Mécanisme D'action

The mechanism by which (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The presence of the fluorine atom can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural features align with several classes of bioactive quinolines. Below is a comparative analysis with key analogs:

Key Findings:

Substitution at Position 6: The fluorine atom in the target compound mirrors fluoroquinolones like ciprofloxacin, which exhibit enhanced bacterial DNA gyrase inhibition due to electronegativity and improved membrane penetration . In contrast, chloroquine lacks this substitution, limiting its antibacterial utility but optimizing antimalarial action via heme polymerization inhibition .

Position 4 Modifications: The (3-ethoxy-4-methoxybenzyl)amino group in the target compound introduces bulkier aromatic substituents compared to chloroquine’s simpler aminoalkyl chain. This may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Pyrrolidinyl Methanone vs.

For example, quinoline-based kinase inhibitors (e.g., bosutinib) utilize similar substitutions for ATP-binding domain interference .

Pharmacokinetic Considerations:

- The ethoxy and methoxy groups may enhance oral bioavailability by reducing first-pass metabolism, a challenge observed in simpler quinoline analogs .

Activité Biologique

The compound (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone represents a novel structure within the class of fluoroquinolones, known for their broad-spectrum antibacterial activity. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a pyrrolidine moiety and an ethoxy-methoxybenzyl group. Its structural features contribute to its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA supercoiling and separating replicated DNA strands. The specific interactions of this compound with these targets have been explored in vitro:

- Inhibition of DNA Gyrase : Studies indicate that the compound demonstrates potent inhibitory activity against E. coli DNA gyrase, comparable to established fluoroquinolones like ciprofloxacin .

- Topoisomerase IV Inhibition : The compound also shows significant inhibition against topoisomerase IV, which is crucial for the separation of daughter chromosomes during cell division .

Biological Activity Data

The biological activity of the compound has been evaluated through various assays measuring Minimum Inhibitory Concentrations (MICs) against a range of Gram-negative bacteria. The following table summarizes key findings:

| Pathogen | MIC (µg/mL) | Comparison Compound | Reference |

|---|---|---|---|

| E. coli (wild type) | 0.25 | Ciprofloxacin | |

| Klebsiella pneumoniae | 0.5 | PD 0305970 | |

| Pseudomonas aeruginosa | 1 | Sparfloxacin |

Efficacy Against Multi-drug Resistant Strains

Recent studies have highlighted the efficacy of this compound against multi-drug resistant strains of bacteria, particularly those expressing efflux pumps that typically confer resistance to fluoroquinolones. The introduction of fluorine at specific positions has been shown to enhance intracellular accumulation, thereby increasing potency against resistant strains .

Safety Profile

In terms of safety, preliminary studies indicate that the compound exhibits a favorable profile with minimal cytotoxicity in human cell lines. However, further studies are needed to evaluate potential side effects associated with long-term use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high yield and purity?

- Methodological Answer : The synthesis requires multi-step optimization, focusing on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve nucleophilic substitution efficiency .

- Temperature control : Stepwise heating (e.g., 60–80°C for amination, 100–120°C for cyclization) minimizes side reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) may facilitate cross-coupling reactions, while bases like K₂CO₃ promote deprotonation in amide bond formation .

- Key Data :

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Amination | DMF | 80 | K₂CO₃ | 65–75 |

| Cyclization | THF | 110 | Pd/C | 50–60 |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C6, pyrrolidine carbonyl at C3) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~496.2 g/mol) .

- X-ray Crystallography : Resolves stereochemistry of the quinoline-pyrrolidine junction, if crystalline .

Q. What preliminary biological assays are recommended for pharmacological screening?

- Methodological Answer :

- Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to quinoline’s affinity for ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Substituent Variation : Replace the 3-ethoxy-4-methoxybenzyl group with halogenated or heteroaromatic analogs to enhance target binding .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic interactions between the quinoline core and kinase domains .

- Key Finding : Fluorine at C6 improves metabolic stability by reducing CYP450 oxidation .

Q. How can computational methods elucidate reaction mechanisms in synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for amide bond formation or cyclization steps to identify rate-limiting stages .

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe hydrogen transfer steps in catalytic cycles .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified) and assay protocols (e.g., CLIA guidelines) .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .

Q. What methodologies assess stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.